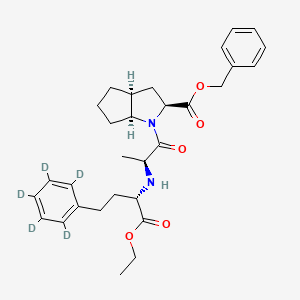

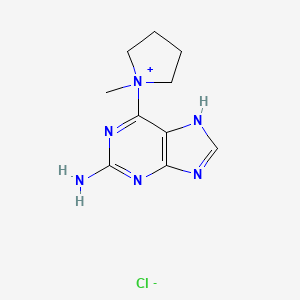

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Übersicht

Beschreibung

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, also known as 1-Methyl-2-Aminopurine or M2AP, is a synthetic compound that has found a wide range of applications in the fields of biochemistry, biophysics, and pharmacology. Its unique chemical structure allows it to interact with various biological systems, making it a valuable tool for research and development. This article will discuss the synthesis method of M2AP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

- Photochemistry in Aqueous Solutions : The compound's photochemistry has been explored in aqueous solutions, demonstrating its potential in light-induced transformations, relevant for understanding chemical reactions in various conditions (Skalski, Steer, & Verrall, 1991).

Synthetic Chemistry and Oligonucleotide Synthesis

- Formation of Fluorescent Salts in Oligonucleotide Synthesis : The compound is involved in the formation of fluorescent salts during the synthesis of oligonucleotides, highlighting its role in generating new families of ionic side-products (Adamiak, Biała, & Skalski, 1985).

Nucleoside Analog Synthesis

- Synthesis of Nucleoside Analogs : The compound is utilized in synthesizing nucleoside analogs, demonstrating its utility in creating biologically significant molecules (Nowak, Skalski, Gdaniec, & Milecki, 2009).

Chiral Separation Techniques

- Chiral Capillary Electrophoresis : Its derivatives have been used as chiral selectors in capillary electrophoresis, an essential method for separating chiral compounds in analytical chemistry (Xiao et al., 2010).

Neuropharmacology

- Influence on Learning and Memory : Derivatives of this compound have been shown to significantly influence learning and memorizing processes in experimental animals, suggesting its potential impact on the central cholinergic system (Krichevskii et al., 2007).

Anticancer Research

- Synthesis of Anticancer Agents : The compound has been used in synthesizing novel agents with potential anticancer properties, demonstrating its relevance in medicinal chemistry and drug development (Redda et al., 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Biochemical Pathways

The inhibition of Cyclin-dependent kinase 2 affects the cell cycle, particularly the transition from G1 phase to S phase. This can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Like many other small molecules, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action include cell cycle arrest and potentially apoptosis. This can lead to a decrease in the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cell types it is acting upon .

Eigenschaften

IUPAC Name |

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEKOSLZZLUSLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661782 | |

| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

680622-68-8 | |

| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

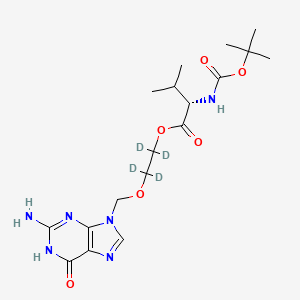

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)